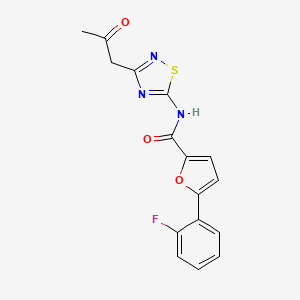

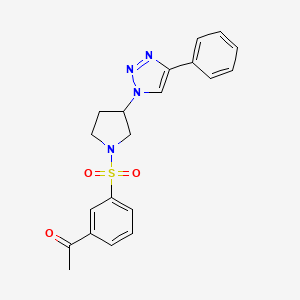

![molecular formula C16H20N4O4S2 B2384886 N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide CAS No. 2097904-34-0](/img/structure/B2384886.png)

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide” is a complex organic compound. It is related to thiadiazole-based covalent triazine framework nanosheets, which are used for highly selective and sensitive primary aromatic amine detection .

Synthesis Analysis

The synthesis of similar compounds involves the Sonogashira cross-coupling reaction of 4-ethynyl-N,N-dimethylbenzenamine and 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole with PdCl2(PPh3)2 and CuI under an argon flow at room temperature . The compound is then purified by SiO2 chromatography with CH2Cl2/petroleum ether .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The structure is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided for each atom .Chemical Reactions Analysis

Thiadiazole-based covalent triazine framework nanosheets, which are related to the compound , show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This is attributed to the static quenching process, confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high stability, high porosity, and high fluorescence performance . The compound also has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antiproliferative Activities

Compounds similar to the one have been synthesized and their antiproliferative activities determined against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) using the BrdU cell proliferation ELISA assay .

Metal Sensors

1,3,4-thiadiazole-2,5-dithio crown ethers, which are related to the compound , have been synthesized and characterized . These ligands could be applied as metal sensors and used to separate metals from various mixtures .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally related to the compound , have shown anti-inflammatory and analgesic activities .

Determination of Bismuth, Copper, and Lead

1,3,4-Thiadiazole-2,5-dithiol, a compound related to the one , has been used as a reagent for the determination of bismuth, copper, and lead .

Synthesis of Various Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, which are structurally related to the compound , have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit potent antimicrobial activity . Therefore, it is possible that this compound may also target microbial cells.

Mode of Action

It is known that many antimicrobial agents work by disrupting essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microbial cells .

Pharmacokinetics

The structure-activity relationship of similar compounds has been studied, and in silico pharmacokinetic and molecular modeling studies have been summarized .

Result of Action

It is known that antimicrobial agents can lead to the death of microbial cells, thereby preventing the spread of infection .

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-19(2)26(22,23)14-5-3-12(4-6-14)16(21)20-9-7-13(8-10-20)24-15-11-17-25-18-15/h3-6,11,13H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXUIPAVVABIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)

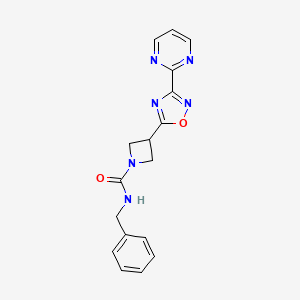

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

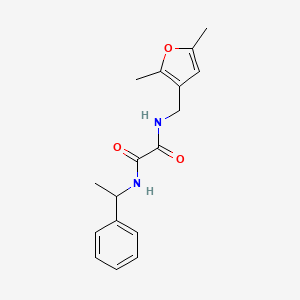

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)